REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[N:17]([CH2:18][C:19]([NH:21][CH:22]([CH3:24])[CH3:23])=[O:20])[C:16](=[O:25])[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([O:26][CH2:27][CH2:28][CH2:29][N:30]4[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31]4)[CH:14]=3)[N:9]=2)[CH:5]=[CH:6][CH:7]=1.Cl.C(Cl)(C)=O>CO>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[N:17]([CH2:18][C:19]([NH:21][CH:22]([CH3:23])[CH3:24])=[O:20])[C:16](=[O:25])[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([O:26][CH2:27][CH2:28][CH2:29][N:30]4[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31]4)[CH:14]=3)[N:9]=2)[CH:5]=[CH:6][CH:7]=1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C1=NC2=CC=C(C=C2C(N1CC(=O)NC(C)C)=O)OCCCN1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resultant crystalline white solid was triturated with cold diethyl ether
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C(C=CC1)C1=NC2=CC=C(C=C2C(N1CC(=O)NC(C)C)=O)OCCCN1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.39 mmol | |
AMOUNT: MASS | 743 mg | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |